(3,5-dichlorophenyl)methyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]piperazine-1-carboxylate
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Overview
Description
(3,5-dichlorophenyl)methyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]piperazine-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a dichlorobenzyl group, a piperazine ring, and a tert-butoxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichlorophenyl)methyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction using 3,5-dichlorobenzyl chloride.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonyl-protected amino group.
Coupling Reaction: The protected amino group is then coupled with the piperazine ring to form the final compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3,5-dichlorophenyl)methyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of dichlorobenzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
(3,5-dichlorophenyl)methyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,5-dichlorophenyl)methyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichlorobenzyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
(3,5-dichlorophenyl)methyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyl group and piperazine ring make it particularly versatile for various applications, setting it apart from similar compounds.
Properties
Molecular Formula |
C20H29Cl2N3O4 |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
(3,5-dichlorophenyl)methyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H29Cl2N3O4/c1-20(2,3)29-18(26)23-5-4-6-24-7-9-25(10-8-24)19(27)28-14-15-11-16(21)13-17(22)12-15/h11-13H,4-10,14H2,1-3H3,(H,23,26) |
InChI Key |
BWSMCNJHPUNFSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1CCN(CC1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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